Linker Exit Vector Position: 4-Amino vs. 5-Position Substitution Determines Degradation Potency
Thalidomide-4-NH-PEG1-COO(t-Bu) features a PEG linker attached at the 4-position of the thalidomide phthalimide ring, which provides a distinct exit vector compared to 5-substituted analogs. In a structure-activity relationship (SAR) study of AURKA-targeting PROTACs, altering the PEG linker attachment point from the 4- to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units, highlighting that attachment geometry critically dictates ternary complex formation and degradation efficiency [1].
| Evidence Dimension | Linker attachment position on thalidomide core |
|---|---|
| Target Compound Data | 4-amino substituted (PEG attached at 4-position) |
| Comparator Or Baseline | 5-position substituted thalidomide analogs |
| Quantified Difference | Positional isomerism alters ternary complex geometry; 5-substitution enabled potent degradation with PEG2 linker [1] |
| Conditions | AURKA PROTAC SAR study; PROTAC degradation assays |
Why This Matters
The 4-amino exit vector in Thalidomide-4-NH-PEG1-COO(t-Bu) is a defined starting point for PROTAC design, and its substitution with a 5-linked analog would yield a geometrically distinct degrader with unpredictable potency.
- [1] ProteomeXchange Dataset PXD040391-3. Structure-activity relationship study of MK-5108-derived PROTACs against AURKA. View Source
